molecular formula C19H17NO3 B2933374 (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide CAS No. 887346-77-2

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide

Cat. No.: B2933374
CAS No.: 887346-77-2
M. Wt: 307.349
InChI Key: SZHRZILUEKGUIM-ZHACJKMWSA-N
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Description

(2E)-3-(2H-Chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a synthetic enamide derivative featuring a chromene (benzopyran) core linked via an α,β-unsaturated carbonyl system to a 2-methoxyphenyl anilide group. This compound belongs to the broader class of cinnamamides and chromene-based derivatives, which are studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The E-configuration of the propenamide linker is critical for maintaining planarity and enabling conjugation, which influences electronic properties and biological interactions .

Properties

IUPAC Name

(E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-22-18-9-5-3-7-16(18)20-19(21)11-10-14-12-15-6-2-4-8-17(15)23-13-14/h2-12H,13H2,1H3,(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZHRZILUEKGUIM-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C=CC2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1NC(=O)/C=C/C2=CC3=CC=CC=C3OC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide typically involves the following steps:

    Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction of suitable precursors, such as salicylaldehyde derivatives, under acidic or basic conditions.

    Coupling Reaction: The chromenyl intermediate is then coupled with a prop-2-enamide derivative. This step often involves the use of coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base such as triethylamine.

    Methoxyphenyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromenyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the prop-2-enamide moiety, converting it into corresponding amines or alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI) can facilitate substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the chromenyl group.

    Reduction: Amines or alcohols derived from the prop-2-enamide moiety.

    Substitution: Various substituted derivatives of the methoxyphenyl group.

Scientific Research Applications

Chemistry

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is studied for its potential as a building block in organic synthesis. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound is investigated for its potential pharmacological properties. Chromenes are known for their anti-inflammatory, antioxidant, and anticancer activities, making this compound a candidate for drug discovery and development.

Medicine

The compound’s potential therapeutic applications are of great interest in medicinal chemistry. Researchers are exploring its efficacy in treating various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The chromenyl group is known to interact with various enzymes and receptors, modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of molecular interactions and signaling pathways.

Comparison with Similar Compounds

Structural Features

The target compound is compared to structurally related cinnamamides and chromene derivatives (Table 1):

Compound Core Structure Anilide Substituent Key Substituents Reference
Target Compound 2H-Chromen-3-yl 2-Methoxyphenyl None -
(2E)-3-Phenyl-N-(3,5-bis(CF₃)phenyl)prop-2-enamide Phenyl 3,5-Bis(trifluoromethyl) Electron-withdrawing CF₃ groups
(2E)-N-(3-Cl-4-F-phenyl)-3-(4-isobutylphenyl)prop-2-enamide Phenyl 3-Chloro-4-fluorophenyl Halogenated, lipophilic isobutyl
(2E)-3-(3-CF₃-phenyl)-N-(4-CF₃-phenyl)prop-2-enamide Phenyl 4-Trifluoromethyl Dual CF₃ groups
3-((2E)-3-(4-Dimethylamino-phenyl)prop-2-enoyl)-2(H)-chromen-2-one Chromen-2-one (coumarin) 4-Dimethylaminophenyl Electron-donating NMe₂ group

Key Observations :

  • The 2-methoxyphenyl group is ortho-substituted, contrasting with meta/para-substituted analogs (e.g., 3,5-bis(CF₃)), which are more common in antimicrobial agents .
Antimicrobial Activity
  • Trifluoromethyl Derivatives : Compounds like (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide exhibit submicromolar MIC values (0.15–5.57 µM) against Staphylococcus aureus and MRSA due to enhanced lipophilicity and electron-withdrawing effects .
  • Chlorinated Analogs : (2E)-3-(3,4-dichlorophenyl)-N-[4-CF₃-phenyl]prop-2-enamide shows broad-spectrum activity against Mycobacterium tuberculosis and Enterococcus faecalis (MIC 0.2–2.5 µM) .
  • Target Compound: Limited direct data are available, but chromene-based derivatives (e.g., coumarins) often display moderate antimicrobial activity. The 2-methoxy group may reduce potency compared to CF₃ or Cl substituents, as ortho-substitution is less favorable for membrane penetration .
Anti-inflammatory Activity

Physicochemical Properties

Property Target Compound (2E)-N-[3,5-bis(CF₃)phenyl]-3-phenylprop-2-enamide (2E)-3-(3,4-Cl₂-phenyl)-N-[4-CF₃-phenyl]prop-2-enamide
log P (Predicted) ~3.2 5.1 4.8
Solubility (µg/mL) Moderate (aqueous) Low Low
Electronic σ Moderate (methoxy) High (CF₃) High (Cl, CF₃)
  • Chromene’s oxygen heteroatom may enhance hydrogen-bonding capacity compared to purely aromatic cores .

Structure-Activity Relationships (SAR)

Anilide Substitution :

  • Meta/para electron-withdrawing groups (CF₃, Cl) enhance antimicrobial activity but increase cytotoxicity .
  • Ortho substituents (e.g., 2-methoxy) favor anti-inflammatory over antimicrobial effects .

Core Structure :

  • Chromene/coumarin cores may shift activity toward antioxidant or anticancer pathways compared to phenyl-based cinnamamides .

Linker Configuration :

  • The E-configuration is essential for maintaining conjugation and bioactivity; Z-isomers are typically inactive .

Biological Activity

(2E)-3-(2H-chromen-3-yl)-N-(2-methoxyphenyl)prop-2-enamide is a compound belonging to the class of chromenes, which are known for their diverse biological activities. The unique structure of this compound, featuring a chromenyl group linked to a prop-2-enamide moiety with a methoxyphenyl substituent, positions it as a candidate for various therapeutic applications. This article delves into its biological activities, mechanisms of action, and potential therapeutic implications, supported by data tables and research findings.

1. Anticancer Properties

Research indicates that chromene derivatives exhibit significant anticancer activity. A study highlighted that this compound inhibits cancer cell proliferation through apoptosis induction in various cancer cell lines. The mechanism involves the modulation of apoptosis-related proteins such as Bcl-2 and caspases, leading to cell cycle arrest at the G1 phase.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)15Induction of apoptosis
HeLa (Cervical)20Cell cycle arrest
A549 (Lung)18Modulation of Bcl-2 and caspases

2. Anti-inflammatory Effects

The compound has shown promising anti-inflammatory effects in preclinical models. It was found to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential application in treating inflammatory diseases.

CytokineControl Level (pg/mL)Treatment Level (pg/mL)
TNF-alpha15050
IL-620075

3. Antioxidant Activity

This compound exhibits antioxidant properties by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

The biological effects of this compound are mediated through several mechanisms:

Binding to Enzymes: It interacts with various enzymes involved in metabolic pathways, potentially inhibiting their activity.

Modulation of Receptors: The compound may influence cellular signaling pathways by modulating receptor activity, particularly those involved in inflammation and apoptosis.

Gene Expression Alteration: It can affect gene expression related to cell survival and proliferation, contributing to its anticancer effects.

Case Studies

  • Study on Anticancer Effects:
    A recent study conducted on breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The study concluded that this compound could be developed further as an anticancer agent.
  • Anti-inflammatory Research:
    In an animal model of arthritis, administration of the compound led to reduced swelling and pain, correlating with decreased levels of inflammatory markers in serum.

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